molecular formula C15H23NO3 B13846837 Desmethyl Mebeverine Acid

Desmethyl Mebeverine Acid

Cat. No.: B13846837
M. Wt: 265.35 g/mol
InChI Key: ZRNFFOAAVBQEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Mebeverine Acid is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Desmethyl Mebeverine Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Mebeverine Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[ethyl-[2-(4-hydroxyphenyl)propyl]amino]butanoic acid

InChI

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)11-12(2)13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)

InChI Key

ZRNFFOAAVBQEKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)CC(C)C1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Metabolic Pathway of Mebeverine to Desmethyl Mebeverine Acid

[1]

Executive Summary

Mebeverine is a musculotropic antispasmodic agent primarily used for the symptomatic treatment of Irritable Bowel Syndrome (IBS).[1][2][3] Its pharmacokinetic profile is characterized by rapid and extensive first-pass metabolism, rendering the parent compound virtually undetectable in plasma.[1]

The metabolic pathway of mebeverine is of critical importance not only for pharmacokinetic modeling but also for forensic toxicology.[1] One of its downstream metabolites, Desmethyl Mebeverine Acid (DMMA) , serves as a definitive biomarker to distinguish therapeutic mebeverine ingestion from the abuse of prohibited substances such as amphetamines.[1] This guide delineates the precise biochemical transformation of mebeverine to DMMA, providing structural insights, enzymatic mechanisms, and validated experimental protocols for metabolite identification.[1]

Chemical Identity & Structural Phylogeny

Understanding the metabolic cascade requires precise structural definitions.[1] The pathway involves the cleavage of an ester bond followed by oxidation and demethylation of the amine-containing moiety.[1]

Compound NameRoleChemical Structure DescriptionCAS Number
Mebeverine Parent DrugEster of veratric acid and mebeverine alcohol.[1][4]3625-06-7
Mebeverine Alcohol Primary Metabolite4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol.[1][4] Formed via hydrolysis.14367-47-6
Veratric Acid Primary Metabolite3,4-dimethoxybenzoic acid.[1] The "acid head" of the ester.93-07-2
Mebeverine Acid Secondary Metabolite4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid.[1][4] Formed via oxidation of the alcohol tail.[1]475203-77-1
Desmethyl Mebeverine Acid (DMMA) Target Metabolite 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid.[1] Formed via O-demethylation.586357-02-0

The Metabolic Pathway: Mechanisms & Causality[1]

The conversion of Mebeverine to Desmethyl Mebeverine Acid occurs through a three-phase sequential process involving hydrolysis, oxidation, and functional group modification.[1]

Phase 1: Rapid Hydrolysis (The Initiating Event)

Upon oral administration, Mebeverine undergoes rapid hydrolysis by plasma esterases (likely carboxylesterases CES1 and CES2).[1] This reaction cleaves the ester linkage, splitting the molecule into two distinct pharmacophores:[1]

  • Veratric Acid: Excreted or further demethylated to vanillic/isovanillic acid.[1][4]

  • Mebeverine Alcohol: The precursor for the relevant amine-containing metabolites.[1]

Causality: The instability of the ester bond in physiological pH and the high abundance of esterases result in the "disappearance" of the parent drug within minutes of absorption.[1]

Phase 2: Oxidation (Alcohol to Carboxylic Acid)

The primary alcohol group on the butyl chain of Mebeverine Alcohol is susceptible to oxidation.[1] Cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), or potentially CYP450 isoforms, convert the hydroxyl group (-CH₂OH) into a carboxylic acid (-COOH), yielding Mebeverine Acid .[1]

Note: Mebeverine Acid is the main circulating metabolite in human plasma, often reaching concentrations 1000-fold higher than Mebeverine Alcohol.[1][5]

Phase 3: O-Demethylation (Formation of DMMA)

The final step to generate the target metabolite involves the O-demethylation of the para-methoxy group on the phenyl ring of Mebeverine Acid.[1] This reaction is mediated by hepatic Cytochrome P450 enzymes (putatively CYP2D6 or CYP2C19, consistent with O-demethylation of similar phenethylamine structures).[1]

  • Substrate: Mebeverine Acid[1][6][5]

  • Reaction:

    
    [1]
    
  • Product: Desmethyl Mebeverine Acid (DMMA) [1]

Pathway Visualization

The following diagram illustrates the sequential flow from parent drug to the target metabolite.[1]

MebeverineMetabolismMebeverineMebeverine(Parent Ester)HydrolysisHydrolysis(Plasma Esterases)Mebeverine->HydrolysisVeratricAcidVeratric Acid(Acid Moiety)Hydrolysis->VeratricAcidSide ProductMebAlcoholMebeverine Alcohol(Alcohol Moiety)Hydrolysis->MebAlcoholPrimary PathwayOxidationOxidation(ADH/ALDH)MebAlcohol->OxidationMebAcidMebeverine Acid(Main Circulating Metabolite)Oxidation->MebAcidDemethylationO-Demethylation(CYP450)MebAcid->DemethylationDMMADesmethyl Mebeverine Acid(Target Metabolite)Demethylation->DMMA

Figure 1: Sequential metabolic pathway of Mebeverine.[1][4] Blue indicates parent, Green indicates intermediates, and Red indicates the target metabolite DMMA.[1]

Experimental Protocols: Synthesis & Detection

To validate this pathway or quantify DMMA in biological matrices, the following protocols are recommended. These methods prioritize stability, as the parent compound is labile.[1]

In Vitro Metabolic Stability Assay (Microsomal Incubation)

This protocol confirms the formation of DMMA from Mebeverine Acid using Human Liver Microsomes (HLM).[1]

Reagents:

  • Phosphate buffer (0.1 M, pH 7.4)[1]

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂)[1]

  • Human Liver Microsomes (HLM) (final protein conc.[1] 0.5 mg/mL)[1]

  • Substrate: Mebeverine Acid (10 µM)[1]

Workflow:

  • Pre-incubation: Mix HLM and Mebeverine Acid in phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Incubation: Incubate at 37°C with shaking. Time points: 0, 15, 30, 60 min.[1]

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Mebeverine-d5). Ratio 1:3 (sample:ACN).

  • Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.[1]

LC-MS/MS Detection Parameters

Quantification of Desmethyl Mebeverine Acid requires specific mass transitions due to its structural similarity to other phenethylamines.

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Mebeverine Acid 280.2 [M+H]+ 121.1 25
Desmethyl Mebeverine Acid 266.2 [M+H]+ 107.1 28

| Internal Standard | 285.2 [M+H]+ | 126.1 | 25 |[1]

Note: The transition 266.2

1

Forensic & Clinical Relevance (The "Why")

The identification of Desmethyl Mebeverine Acid is not merely an academic exercise; it has profound implications in forensic toxicology and anti-doping analysis.[1]

The Amphetamine False-Positive Issue

Mebeverine metabolism can produce para-hydroxyamphetamine (p-OH-A) in trace amounts via N-dealkylation pathways.[1]

  • p-OH-A is also a metabolite of Amphetamine and Selegiline (prohibited substances).[1]

  • Routine drug screening might flag a sample positive for amphetamines based on the presence of p-OH-A.[1]

The DMMA Solution

According to the World Anti-Doping Agency (WADA) technical letters, the presence of Desmethyl Mebeverine Acid (along with Mebeverine Acid) must be confirmed to rule out amphetamine abuse.[1]

  • Scenario A: Urine contains p-OH-A + Amphetamine.[1]

    
    Adverse Analytical Finding (Abuse). 
    
  • Scenario B: Urine contains p-OH-A + Desmethyl Mebeverine Acid.[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Therapeutic Use (Mebeverine). [1][2][7]
    

Therefore, DMMA acts as the specific "fingerprint" metabolite that exonerates the subject from doping allegations involving amphetamines.[1]

References

  • Kraemer, T., Bickeboeller-Friedrich, J., & Maurer, H.H. (2000).[1] On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine.[1] Drug Metabolism and Disposition, 28(3), 339-347.[1] Link

  • Stockis, A., Guelen, P.J., & de Vos, D. (2002).[1][5] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man.[1][5] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][5] Link

  • World Anti-Doping Agency (WADA). (2021).[1] TL02 - Mebeverine Metabolism. WADA Technical Letters. Link

  • Moskaleva, N.E., et al. (2017).[1] HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study.[1] Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1] Link

  • Cayman Chemical. (n.d.).[1] O-Desmethyl Mebeverine Acid Product Information. Link

chemical structure of O-desmethyl mebeverine acid metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Metabolic Profiling

Executive Summary

O-Desmethyl mebeverine acid (CAS: 586357-02-0) is a pivotal Phase I metabolite of the antispasmodic agent mebeverine. While mebeverine itself is rapidly hydrolyzed in plasma, its downstream metabolites serve as critical biomarkers for pharmacokinetic profiling and forensic analysis.

This guide focuses on the structural characterization of O-desmethyl mebeverine acid, distinguishing it from the primary hydrolytic product (veratric acid) and its direct precursor (mebeverine acid). Its identification is particularly significant in anti-doping science, where it serves as a definitive marker to rule out the abuse of para-methoxyamphetamine (PMA) derivatives, distinguishing therapeutic mebeverine ingestion from illicit stimulant use.

Chemical Characterization

The molecule is an amphoteric species featuring a secondary amine, a carboxylic acid tail, and a phenolic moiety. It is formed via the oxidation of the alcohol metabolite followed by O-demethylation.

2.1 Identity & Physicochemical Properties
PropertyData
Common Name O-Desmethyl Mebeverine Acid
Systematic Name (IUPAC) 4-{ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid
CAS Registry Number 586357-02-0
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Monoisotopic Mass 265.1678 Da
Acidity (pKa) Amphoteric (Acidic -COOH, Basic -NH-)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (pH dependent)
2.2 Structural Anatomy

The structure consists of three distinct pharmacophores:[1]

  • Phenolic Ring: A 4-hydroxyphenyl group (derived from the demethylation of the methoxy group).[2]

  • Amino-Alkyl Linker: An ethyl-substituted secondary amine connecting the aromatic head to the aliphatic tail.

  • Butyric Acid Tail: A 4-carbon aliphatic chain terminating in a carboxyl group (derived from the oxidation of the primary alcohol).

Metabolic Genesis & Pathway

Mebeverine undergoes a rapid, sequential metabolic biotransformation.[3] It is rarely detected in its parent form in urine due to high esterase activity.

3.1 The Pathway
  • Hydrolysis (Rapid): Plasma esterases cleave the ester bond of Mebeverine, yielding Veratric Acid (3,4-dimethoxybenzoic acid) and Mebeverine Alcohol .[2][3]

  • Oxidation: Mebeverine Alcohol is oxidized (likely via ADH/ALDH or CYP450) to Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid).

  • O-Demethylation: The methoxy group on the phenyl ring of Mebeverine Acid is demethylated by CYP450 isozymes to form O-Desmethyl Mebeverine Acid .

3.2 Pathway Visualization

The following diagram illustrates the degradation cascade, highlighting the divergence between the benzoic acid moiety and the amine-containing chain.

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) Mebeverine->VeratricAcid Hydrolysis (Esterases) MebAlcohol Mebeverine Alcohol Mebeverine->MebAlcohol Hydrolysis (Esterases) MebAcid Mebeverine Acid (Oxidized Intermediate) MebAlcohol->MebAcid Oxidation (-CH2OH to -COOH) DesmethylMebAcid O-Desmethyl Mebeverine Acid (Target Metabolite) MebAcid->DesmethylMebAcid O-Demethylation (CYP450) Glucuronide Phenolic Glucuronide (Excreted) DesmethylMebAcid->Glucuronide Phase II Conjugation

Figure 1: Metabolic cascade of Mebeverine showing the formation of O-Desmethyl Mebeverine Acid.[4][5]

Analytical Profiling & Identification

For researchers validating this metabolite in biological matrices (plasma/urine), the following analytical parameters are critical.

4.1 Mass Spectrometry (LC-MS/MS)

O-Desmethyl mebeverine acid is typically analyzed using ESI in positive mode.

  • Precursor Ion: m/z 266.17 [M+H]⁺[6]

  • Key Fragmentation Pathways:

    • Loss of H₂O: m/z 248.16[6]

    • Cleavage of Carboxylic Tail: Fragmentation often occurs at the amine linkage.

    • Diagnostic Ion: The 4-hydroxybenzyl cation (or related tropylium species) is a common characteristic fragment for the phenolic head group.

4.2 Chromatographic Behavior
  • Retention: Due to the carboxylic acid and amine, the molecule is amphoteric.

    • Acidic Mobile Phase: The amine is protonated; retention is moderate on C18.

    • Alkaline Mobile Phase: The carboxylic acid is deprotonated; retention is reduced unless ion-pairing agents are used.

  • Interference Alert: Ensure separation from Mebeverine Acid (m/z 280.2), which differs by only one methyl group (14 Da). Inadequate resolution can lead to isotopic overlap affecting quantitation.

Experimental Protocol: Reference Standard Preparation

If a commercial standard is unavailable, the metabolite can be synthesized or isolated.

5.1 Synthesis Strategy (Reductive Amination)

A robust synthetic route involves the reductive amination of 4-(4-hydroxyphenyl)-2-butanone (or a protected derivative) with 4-aminobutanoic acid (GABA) derivatives.

  • Reactants: 1-(4-hydroxyphenyl)propan-2-one + Ethyl 4-(ethylamino)butanoate.

  • Conditions: Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE/AcOH.

  • Deprotection: Hydrolysis of the ethyl ester to yield the free acid.

  • Purification: Semi-preparative HPLC (C18, 0.1% Formic Acid/Acetonitrile gradient).

5.2 Quality Control
  • NMR Validation: ¹H NMR must confirm the loss of the methoxy singlet (typically ~3.8 ppm) present in the parent Mebeverine Acid, and the appearance of phenolic protons.

  • Purity Check: >98% by HPLC-UV (280 nm).

Clinical & Forensic Significance
6.1 Doping Control (WADA)

Mebeverine metabolism produces trace amounts of para-hydroxyamphetamine (p-OH-A) derivatives.[7] In doping control, detecting p-OH-A can trigger a false positive for illicit stimulants.

  • Protocol: Laboratories must confirm the presence of Mebeverine Acid and O-Desmethyl Mebeverine Acid .

  • Logic: The simultaneous presence of these specific acidic metabolites confirms the origin as therapeutic mebeverine rather than illicit amphetamine abuse.

6.2 Pharmacokinetics[3][8]
  • Excretion: The metabolite is primarily excreted in urine, often as a glucuronide conjugate.

  • Window of Detection: Detectable in urine for 24-48 hours post-ingestion, significantly longer than the parent ester.

References
  • World Anti-Doping Agency (WADA). (2021).[7] Technical Letter – TL02: Mebeverine Metabolism.Link

  • Stockis, A., et al. (2002).[1][9] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[9] Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[9] Link

  • Kraemer, T., & Maurer, H. H. (2001). "Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives." Therapeutic Drug Monitoring, 24(2), 277-289.
  • PubChem. (n.d.).[4] O-Desmethyl Mebeverine Acid (CID 45038887).[6][4] National Library of Medicine.[4] Link[4]

  • Elliott, S., & Burgess, V. (2006).[3] "Investigative Implications of the Instability and Metabolism of Mebeverine." Journal of Analytical Toxicology, 30(2), 91-97. Link

Sources

Technical Analysis: Mebeverine Acid vs. Desmethyl Mebeverine Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, metabolic, and analytical distinctions between Mebeverine Acid (MAC) and Desmethyl Mebeverine Acid (DMAC) . These two compounds are the primary circulating metabolites of the antispasmodic drug mebeverine, serving as the de facto surrogates for pharmacokinetic evaluation due to the rapid hydrolysis of the parent drug.

Pharmacokinetics, Structural Identity, and Bioanalytical Protocols

Executive Summary: The Metabolic Divergence

Mebeverine is a musculotropic antispasmodic characterized by extreme metabolic instability.[1] Upon oral administration, it undergoes extensive first-pass metabolism, primarily hydrolysis, rendering the parent compound virtually undetectable in plasma.[2]

Consequently, pharmacokinetic (PK) and bioequivalence studies do not track mebeverine itself. Instead, they quantify its stable metabolic downstream products. The two critical analytes are:

  • Mebeverine Acid (MAC): The oxidized carboxylic acid derivative of the amine moiety.

  • Desmethyl Mebeverine Acid (DMAC): The downstream metabolite formed via O-demethylation of MAC.

Core Distinction: MAC retains the methoxy group on the phenyl ring, whereas DMAC possesses a phenolic hydroxyl group at that position, significantly altering its polarity, ionization potential, and retention behavior in liquid chromatography.

Molecular Architecture & Physicochemical Properties

The differentiation between MAC and DMAC lies in a single functional group transformation on the para position of the phenyl ring attached to the amine chain.

FeatureMebeverine Acid (MAC)Desmethyl Mebeverine Acid (DMAC)
Chemical Nature Carboxylic Acid (Methoxy-substituted)Carboxylic Acid (Hydroxy-substituted / Phenol)
Origin Oxidation of Mebeverine AlcoholO-Demethylation of Mebeverine Acid
Molecular Weight ~309.4 Da~295.4 Da (Loss of -CH₂ group)
Key Functional Group –OCH₃ (Methoxy)–OH (Hydroxyl/Phenol)
Polarity (LogP) Moderate (Lipophilic character retained)High (Increased polarity due to phenol)
Acidity (pKa) Carboxyl: ~4.5Carboxyl: ~4.5; Phenol: ~10.0
Mass Transition (Q1) m/z 310 [M+H]⁺m/z 296 [M+H]⁺
Metabolic Pathway & Causality

Understanding the formation of these metabolites is essential for interpreting PK data. Mebeverine is an ester.[1][2][3][4][5] Its metabolism follows a linear, sequential cascade involving hydrolysis, oxidation, and demethylation.

The Cascade Mechanism
  • Hydrolysis (Rapid): Plasma esterases cleave the ester bond of Mebeverine, releasing Veratric Acid (3,4-dimethoxybenzoic acid) and Mebeverine Alcohol (MAL).[1]

  • Oxidation (Fast): The primary alcohol group of MAL is oxidized (likely by alcohol dehydrogenase/aldehyde dehydrogenase) to a carboxylic acid, forming Mebeverine Acid (MAC) .

  • Demethylation (Slower): The methoxy group on the MAC phenyl ring undergoes CYP450-mediated O-demethylation to form Desmethyl Mebeverine Acid (DMAC) .

Pathway Visualization

MebeverineMetabolism Mebeverine Mebeverine (Parent) (Rapidly Hydrolyzed) Veratric Veratric Acid (Benzoate Moiety) Mebeverine->Veratric Esterase Hydrolysis Alcohol Mebeverine Alcohol (MAL) (Amine Moiety) Mebeverine->Alcohol Esterase Hydrolysis MAC Mebeverine Acid (MAC) (Major Circulating Metabolite) Alcohol->MAC Oxidation (-CH2OH to -COOH) DMAC Desmethyl Mebeverine Acid (DMAC) (Secondary Metabolite) MAC->DMAC CYP450 O-Demethylation (-OCH3 to -OH) Glucuronide Glucuronide Conjugates (Excreted) DMAC->Glucuronide Phase II Conjugation

Caption: Sequential metabolic degradation of Mebeverine showing the divergence of the acid and alcohol moieties.[1][4][6]

Analytical Differentiation (LC-MS/MS Protocols)

Distinguishing MAC and DMAC in biological matrices requires precise mass spectrometry parameters due to their structural similarity.

A. Sample Preparation

Because DMAC contains a phenolic hydroxyl group, it is susceptible to Phase II glucuronidation.

  • Total vs. Free: To measure total DMAC, samples must be treated with

    
    -glucuronidase  prior to extraction.
    
  • Extraction: Protein precipitation (PPT) with acetonitrile is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar DMAC.

B. Chromatographic Separation

DMAC is significantly more polar than MAC.

  • Column: C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C8).

  • Elution Order: DMAC elutes before MAC.

  • Mobile Phase: Acidic buffer (0.1% Formic acid) is required to keep the carboxylic acid groups protonated (neutral) to improve retention, although the amine will remain charged.

C. Mass Spectrometry (MRM Parameters)

The following transitions are standard for quantification in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale for Fragment
MAC 310.2 [M+H]⁺91.1 / 121.125 - 35Cleavage of the ethyl-amine chain; Tropylium ion formation.
DMAC 296.2 [M+H]⁺107.1 / 77.125 - 35Phenolic fragment ions; Loss of water/carboxyl group.
IS (d5-MAC) 315.2 [M+H]⁺96.125 - 35Deuterated internal standard matches MAC retention.

Critical Note on Polarity Switching: While positive mode (ESI+) is standard, DMAC's phenolic group allows for negative mode (ESI-) detection. Some protocols employ polarity switching (ESI+ for MAC, ESI- for DMAC) to improve sensitivity and reduce background noise for the desmethyl metabolite.

D. Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample Enzyme Enzymatic Hydrolysis (B-Glucuronidase) Sample->Enzyme Cleave Conjugates (Optional for Free Drug) Prep Protein Precipitation (ACN/MeOH) Sample->Prep Direct Analysis Enzyme->Prep LC LC Separation (C18/C8 Column) Prep->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution: DMAC < MAC Data Quantification (MAC & DMAC) MS->Data

Caption: Bioanalytical workflow for the simultaneous quantification of Mebeverine metabolites.

Pharmacological & Toxicological Relevance[2][4][7]
  • Activity: Mebeverine exerts its antispasmodic effect directly.[1][3] The metabolites MAC and DMAC are considered pharmacologically inactive regarding the antispasmodic effect.

  • Toxicology: DMAC, being a phenol, is a reactive nucleophile capable of forming quinones if further oxidized, though in vivo it is rapidly conjugated (detoxified) via glucuronidation.

  • PK Marker Utility: MAC is the preferred marker for "Extent of Absorption" because it represents the bulk of the absorbed dose before Phase II metabolism. DMAC levels can vary more widely between individuals due to genetic polymorphisms in CYP450 enzymes (specifically CYP2D6 or similar demethylases) and glucuronosyltransferases.

References
  • Stockis, A., et al. (2002).[2][6] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[2][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kristinsson, J., et al. (1994).[2] "The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry." Basic & Clinical Pharmacology & Toxicology. Link

  • Souza, R., et al. (2017). "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tulich, L.J., et al. (1996).[2][7] "Determination of two mebeverine metabolites, mebeverine alcohol and desmethylmebeverine alcohol, in human plasma by a dual stable isotope-based gas chromatographic-mass spectrometric method." Journal of Chromatography B. Link

Sources

Desmethyl Mebeverine Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Bioanalytical Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl mebeverine acid, a principal metabolite of the musculotropic antispasmodic agent mebeverine, plays a pivotal role in understanding the pharmacokinetics and metabolism of its parent drug.[1][2] Mebeverine is widely prescribed for the management of irritable bowel syndrome (IBS), exerting its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract.[3][4] Following oral administration, mebeverine undergoes extensive and rapid metabolism, with desmethyl mebeverine acid being a key analyte in pharmacokinetic studies due to its higher plasma concentrations compared to the parent compound.[5] This technical guide provides an in-depth overview of the molecular and physicochemical characteristics of desmethyl mebeverine acid, its metabolic pathway, and detailed methodologies for its quantification in biological matrices.

Core Molecular and Physicochemical Characteristics

Desmethyl mebeverine acid is scientifically known by its IUPAC name: 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid.[6] It is also referred to as O-Desmethyl Mebeverine Acid.[7]

Molecular Formula and Weight

The chemical properties of desmethyl mebeverine acid are fundamental to its analytical behavior and are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C15H23NO3[7][8]
Molecular Weight 265.35 g/mol [7][8]
CAS Number 586357-02-0[7][8]
Physicochemical Properties

Understanding the physicochemical properties of desmethyl mebeverine acid is crucial for the development of analytical methods and for comprehending its behavior in biological systems.

PropertyDescriptionSource(s)
Appearance Solid[6]
Solubility Slightly soluble in DMSO and Methanol (with sonication)[6]

Metabolic Pathway of Mebeverine to Desmethyl Mebeverine Acid

The biotransformation of mebeverine is a rapid and extensive process, primarily initiated by esterases.[1][3] The parent drug, mebeverine, is an ester of veratric acid and mebeverine alcohol.[9] The metabolic cascade leading to the formation of desmethyl mebeverine acid involves several key steps.

The primary metabolic step is the hydrolysis of the ester bond in mebeverine, yielding veratric acid and mebeverine alcohol.[1][9] Mebeverine alcohol is then further metabolized. One of the key subsequent reactions is O-demethylation, which leads to the formation of the corresponding phenol, 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol.[9] This intermediate is then oxidized to form desmethyl mebeverine acid.[6] Due to this rapid metabolism, mebeverine itself is often undetectable in plasma, making its metabolites, particularly desmethyl mebeverine acid, crucial markers for assessing drug exposure.[2][5]

mebeverine_metabolism mebeverine Mebeverine hydrolysis Esterase-mediated Hydrolysis mebeverine->hydrolysis mebeverine_alcohol Mebeverine Alcohol hydrolysis->mebeverine_alcohol veratric_acid Veratric Acid hydrolysis->veratric_acid demethylation O-Demethylation mebeverine_alcohol->demethylation desmethyl_mebeverine_alcohol 4-(ethyl-[2-(4-hydroxyphenyl) -1-methylethyl]amino)butan-1-ol demethylation->desmethyl_mebeverine_alcohol oxidation Oxidation desmethyl_mebeverine_alcohol->oxidation desmethyl_mebeverine_acid Desmethyl Mebeverine Acid oxidation->desmethyl_mebeverine_acid

Metabolic pathway of mebeverine to desmethyl mebeverine acid.

Significance in Pharmacokinetic and Drug Metabolism Studies

The extensive and rapid metabolism of mebeverine necessitates the quantification of its major metabolites to accurately characterize its pharmacokinetic profile. Desmethyl mebeverine acid (DMAC) has been identified as the main metabolite in plasma.[1] Therefore, monitoring the plasma concentrations of desmethyl mebeverine acid provides a reliable measure of systemic exposure to mebeverine. This is a critical consideration in bioequivalence studies and in the overall clinical development of mebeverine-containing drug products. The World Anti-Doping Agency (WADA) also recognizes the importance of identifying specific mebeverine metabolites, including desmethyl mebeverine acid, to distinguish its use from that of prohibited substances that may yield common metabolites.[10]

Analytical Methodology for Quantification in Biological Matrices

The reliable quantification of desmethyl mebeverine acid in biological samples, such as human plasma, is essential for pharmacokinetic and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and accuracy.[11][12]

Experimental Protocol: HPLC-MS/MS for Desmethyl Mebeverine Acid in Human Plasma

This protocol outlines a general procedure for the quantification of desmethyl mebeverine acid in human plasma, based on established methodologies.

1. Sample Preparation (Protein Precipitation)

  • Rationale: This step is crucial to remove proteins from the plasma sample, which can interfere with the chromatographic analysis and damage the HPLC column. Acetonitrile is a commonly used protein precipitating agent.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of desmethyl mebeverine acid).[11]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation (HPLC)

  • Rationale: The HPLC system separates desmethyl mebeverine acid from other components in the sample matrix before it enters the mass spectrometer. The choice of column and mobile phase is critical for achieving good separation and peak shape.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used.[11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

  • Rationale: The mass spectrometer provides highly selective and sensitive detection of the analyte. It operates by ionizing the analyte and then fragmenting it to produce specific product ions, which are then detected.

  • Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both desmethyl mebeverine acid and its internal standard to ensure specificity and accurate quantification.

hplc_msms_workflow sample_prep Sample Preparation (Protein Precipitation) hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Sources

Troubleshooting & Optimization

overcoming matrix effects in desmethyl mebeverine acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Desmethyl Mebeverine Acid (DMAC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical assays. As a metabolite of the antispasmodic drug Mebeverine, accurate quantification of DMAC in biological matrices is critical for pharmacokinetic and toxicokinetic studies.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you develop robust and reliable LC-MS/MS methods.

Understanding the Challenge: Matrix Effects in Bioanalysis

Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency by co-eluting, often unseen, components in the biological sample.[3][4] These effects, typically manifesting as ion suppression or enhancement, can compromise the accuracy, precision, and sensitivity of an assay.[4] Biological fluids like plasma and urine are complex mixtures containing endogenous components such as phospholipids, salts, and proteins, which are primary contributors to matrix effects.[3] The goal of a robust bioanalytical method is to minimize or eliminate these interferences to ensure that the measured analytical signal is solely representative of the analyte's concentration.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why is my desmethyl mebeverine acid (DMAC) assay particularly susceptible?

A1: Matrix effect is the phenomenon where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, DMAC. This interference can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[3][4]

The primary causes in biological fluids are endogenous phospholipids, which can co-elute with the analyte and affect the electrospray ionization (ESI) process. DMAC, being an acidic metabolite, requires specific extraction and chromatographic conditions that can make it prone to interference from these matrix components. A published HPLC-MS/MS method for mebeverine metabolites noted non-linear relationships for DMAC in positive ionization mode, suggesting susceptibility to matrix or detector saturation issues, which were resolved by switching to negative ionization mode.[5] This highlights the analyte-specific nature of these challenges.

Q2: According to regulatory guidelines, how must I quantitatively evaluate the matrix effect for my DMAC assay?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough assessment of matrix effects during method validation.[6][7] The standard approach is to determine the Matrix Factor (MF) .

The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA, specifies that the matrix effect should be evaluated using at least six different lots of the biological matrix.[8] The coefficient of variation (CV) of the internal standard (IS)-normalized MF from these lots should not be greater than 15%.[9]

Experimental Protocol: Calculating Matrix Factor (MF)

This protocol describes the post-extraction addition method to assess matrix effects.

Objective: To compare the response of an analyte in a clean solution to its response in a post-extraction matrix sample.

Materials:

  • Blank biological matrix (at least 6 different sources/lots)

  • Desmethyl Mebeverine Acid (DMAC) analytical standard

  • Stable Isotope Labeled-Internal Standard (SIL-IS), e.g., O-DesMethyl Mebeverine Acid-d5[10]

  • Validated sample preparation materials (e.g., SPE cartridges, LLE solvents)

  • Validated LC-MS/MS system

Procedure:

  • Prepare Set A (Analyte in Pure Solution): Prepare a solution of DMAC and IS in the reconstitution solvent at a low and a high concentration level (LQC and HQC).

  • Prepare Set B (Analyte in Post-Extraction Matrix):

    • Extract blank matrix samples from at least six different sources using your validated sample preparation method (e.g., SPE, LLE).

    • After the final evaporation step, spike the extracted matrix residue with the same DMAC and IS solutions prepared for Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The precision (CV%) of the IS-normalized MF across the six matrix lots should be ≤15%.

Troubleshooting Guides for Matrix Effect Mitigation

When significant matrix effects are detected, a systematic approach is required to identify and resolve the issue. The following guides provide actionable steps.

Troubleshooting_Workflow start Significant Matrix Effect Detected (CV > 15%) sample_prep Step 1: Re-evaluate Sample Preparation start->sample_prep Initial Focus chromatography Step 2: Optimize LC Method sample_prep->chromatography If suppression persists end_node Matrix Effect Controlled (CV ≤ 15%) sample_prep->end_node Issue Resolved ms_detection Step 3: Adjust MS Detection Parameters chromatography->ms_detection For further refinement chromatography->end_node Issue Resolved ms_detection->end_node Issue Resolved

Caption: General workflow for troubleshooting matrix effects.

Troubleshooting Guide 1: My DMAC signal shows significant ion suppression. Where do I start?

A1: The most effective way to combat matrix effects is by improving the sample cleanup procedure.[4] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Common Sample Preparation Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11]Fast, simple, inexpensive, high-throughput compatible."Dirty" extract; does not remove phospholipids or salts; high potential for matrix effects.Rapid screening where high precision is not the primary goal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[12]Cleaner extracts than PPT, removes many interferences.Labor-intensive, risk of emulsion formation, requires large solvent volumes, difficult to automate.[12][13]Low- to medium-throughput assays requiring cleaner samples than PPT.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[14]Provides the cleanest extracts, high analyte concentration, highly selective.Requires method development, can be more expensive and time-consuming.High-sensitivity, regulated bioanalysis where accuracy and precision are paramount.

Recommendation: For a regulated bioanalytical assay of DMAC, Solid-Phase Extraction (SPE) is the preferred method due to its superior cleanup capabilities. If you are currently using PPT and observing significant matrix effects, upgrading to LLE or SPE is the most logical next step.

Troubleshooting Guide 2: I've chosen Solid-Phase Extraction (SPE) for my plasma samples. Can you provide a starting protocol for DMAC?

A2: Certainly. Since DMAC is an acidic compound, a nonpolar extraction on a polymeric reversed-phase (RP) or a mixed-mode sorbent is a robust strategy.[15] The key is to adjust the sample pH to ensure DMAC is in its neutral, protonated state for optimal retention on the RP sorbent.[15]

SPE_Workflow cluster_steps SPE Protocol Steps s1 1. Condition (e.g., 1 mL Methanol) s2 2. Equilibrate (e.g., 1 mL Water) s1->s2 s3 3. Load Sample (Plasma pre-treated with 1% Formic Acid) s2->s3 s4 4. Wash (e.g., 1 mL 5% Methanol in Water) s3->s4 s5 5. Elute (e.g., 1 mL Methanol) s4->s5

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Detailed SPE Protocol for DMAC from Plasma
  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 1% aqueous formic acid. This acidifies the sample to a pH well below the pKa of DMAC's carboxylic acid group, neutralizing its charge.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa) by passing 1 mL of methanol through it.[15] This solvates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate. The neutralized DMAC will be retained by nonpolar interactions.

  • Wash Step: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water. This removes highly polar interferences (like salts) without prematurely eluting the DMAC.

  • Elution: Elute the DMAC with 1 mL of a strong, nonpolar solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Troubleshooting Guide 3: I am still seeing matrix effects even after optimizing sample preparation. What else can I do?

A3: If matrix effects persist, the next steps involve optimizing your chromatographic separation and mass spectrometric detection.

  • Improve Chromatographic Separation: The goal is to achieve chromatographic separation between DMAC and any co-eluting matrix components.

    • Increase Retention: Use a column with a more retentive stationary phase (e.g., C18) or a shallower gradient to increase the retention time of DMAC, moving it away from early-eluting phospholipids.

    • UHPLC: Switch to a UHPLC (Ultra-High-Performance Liquid Chromatography) system with sub-2 µm particle columns. This provides significantly higher peak capacity and resolution.

    • Alternative Chemistry: Consider a phenyl-hexyl or biphenyl column, which can offer different selectivity for aromatic compounds like DMAC.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most powerful tools for mitigating matrix effects. A SIL-IS, such as d5-DMAC, is chemically identical to the analyte and will co-elute perfectly.[16][17] Therefore, it will experience the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, restoring accuracy and precision.

  • Optimize MS Detection:

    • Switch Ionization Polarity: As demonstrated in the literature, analyzing DMAC in negative ion mode can overcome non-linear responses and potential matrix interferences that are more prevalent in positive mode.[5]

    • Check for Isobaric Interferences: Ensure that your selected precursor-to-product ion transition (SRM/MRM) is unique to DMAC and not shared by any endogenous matrix components.

By systematically applying these strategies—starting with rigorous sample preparation and refining with chromatographic and mass spectrometric adjustments—you can successfully overcome matrix effects and develop a robust, reliable, and regulatory-compliant method for the analysis of desmethyl mebeverine acid.

References
  • Desmethyl Mebeverine Acid - CAS - 586357-02-0 - Axios Research. (n.d.). Axios Research. Retrieved February 6, 2026, from [Link]

  • Hegazy, M. A., et al. (2021). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Khedr, A., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Retrieved February 6, 2026, from [Link]

  • O-Desmethyl Mebeverine Acid | C15H23NO3. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Kim, H. Y., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Retrieved February 6, 2026, from [Link]

  • Li, W., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Mahadik, P. S., & Senthilkumar, G. P. (2018). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. RJPT. Retrieved February 6, 2026, from [Link]

  • Ingelse, B. (2017). The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. Retrieved February 6, 2026, from [Link]

  • Panda, D. K. (n.d.). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 6, 2026, from [Link]

  • Khedr, A., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed. Retrieved February 6, 2026, from [Link]

  • Khedr, A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved February 6, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). Retrieved February 6, 2026, from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved February 6, 2026, from [Link]

  • Karadaş, M., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Retrieved February 6, 2026, from [Link]

  • Chen, X. H., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. Retrieved February 6, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Lambda Therapeutic Research. Retrieved February 6, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved February 6, 2026, from [Link]

  • A comparative study of 5 different extraction methods for systematic toxicological analysis of serum. (2001). Annales de Toxicologie Analytique. Retrieved February 6, 2026, from [Link]

  • Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • D'Avolio, A., et al. (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved February 6, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Waters. Retrieved February 6, 2026, from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Biotage. Retrieved February 6, 2026, from [Link]

  • Yin, P., et al. (2015). Sample collection and preparation of biofluids and extracts for liquid chromatography-mass spectrometry. PubMed. Retrieved February 6, 2026, from [Link]

  • Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive. Retrieved February 6, 2026, from [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved February 6, 2026, from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved February 6, 2026, from [Link]

  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. (n.d.). Unacademy. Retrieved February 6, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved February 6, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved February 6, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • Chapter 1: Automated sample preparation strategies for high-throughput analysis of body fluids. (2016). Bioanalysis Zone. Retrieved February 6, 2026, from [Link]

  • Simultaneous Quantification of Fumonisins and Their Hydrolyzed Metabolites in Donkey Matrices: A Tool for Exposure Assessment and Toxicokinetic Studies. (2023). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Desmethyl Mebeverine Acid (DMMA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Current Topic: Peak Tailing Diagnostics for O-Desmethyl Mebeverine Acid (DMMA). Ticket Priority: High (Metabolite Quantification/PK Studies).

The Core Challenge: Understanding the Molecule

Why is DMMA difficult to chromatograph? O-Desmethyl Mebeverine Acid (DMMA) is not a standard analyte; it is a "zwitterionic trap." To solve peak tailing, you must first understand the competing chemical forces at play.[1]

  • Chemical Structure: 4-[ethyl(1-(4-hydroxyphenyl)propan-2-yl)amino]butanoic acid.

  • The "Triple Threat" Functionality:

    • Secondary Amine (Basic, pKa ~9.5): The primary culprit for tailing. It protonates at neutral/low pH, acting as a cation that binds aggressively to residual silanols on the silica surface.

    • Carboxylic Acid (Acidic, pKa ~4.4): Requires pH control to prevent peak splitting or broadening due to mixed ionization states.

    • Phenolic Hydroxyl (Weakly Acidic): Resulting from the O-demethylation of the parent mebeverine, adding hydrogen bonding potential.

The Diagnosis: If you are seeing tailing (


), it is almost certainly due to secondary silanol interactions  (chemical) or system dead volume  (physical).

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingTree Start Start: Peak Tailing Detected CheckConc Check 1: Concentration Is sample overloaded? Start->CheckConc Dilute Action: Dilute Sample 10x CheckConc->Dilute ShapeImp Did Shape Improve? Dilute->ShapeImp Physical Check 2: System Physicality Extra-column volume? ShapeImp->Physical No Solved: Mass Overload Solved: Mass Overload ShapeImp->Solved: Mass Overload Yes Bypass Action: Bypass Column (Union Test) Physical->Bypass Chemical Check 3: Chemical Interaction (Most Likely for DMMA) Bypass->Chemical System OK PH_Check pH Strategy Chemical->PH_Check LowPH Low pH (< 3.0) Protonate Silanols PH_Check->LowPH Standard Column HighPH High pH (> 10.0) Deprotonate Amine PH_Check->HighPH Hybrid Column

Figure 1: Systematic fault isolation for DMMA peak tailing.

Technical FAQs & Solutions

Q1: I am using a standard C18 column with 0.1% Formic Acid. Why is it still tailing?

The Issue: While 0.1% Formic Acid (pH ~2.7) is standard for LC-MS, it may not be strong enough to fully suppress the ionization of "acidic" silanols on older or less-pure silica columns. The protonated secondary amine of DMMA (


) is engaging in cation exchange with ionized silanols (

).

The Solution:

  • Switch to Ammonium Formate: Instead of just acid, use 5mM - 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions (

    
    ) in the buffer compete with the DMMA amine for the silanol sites, effectively "blocking" them.
    
  • Increase Ionic Strength: If using LC-MS, you are limited, but ensuring at least 5-10mM buffer strength is critical.

Q2: Should I switch to High pH?

The Insight: High pH is often the "magic bullet" for basic amines like DMMA.

  • Mechanism: At pH 10.5, the secondary amine (pKa ~9.5) becomes deprotonated (neutral). Neutral amines do not interact with silanols.

  • Requirement: You must use a column designed for high pH stability (e.g., Ethylene-Bridged Hybrid or specific High-pH C18s). Standard silica dissolves above pH 8.0.

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

Q3: Which stationary phase is best for DMMA?

Do not use a generic C18. You need specific surface chemistries.

Column TypeMechanism of ActionSuitability for DMMA
Traditional C18 Hydrophobic retention only.Poor. High risk of silanol interaction.
Polar-Embedded C18 Contains a polar group (amide/carbamate) near the surface that shields silanols.Excellent. "Water shield" reduces amine tailing.
Charged Surface Hybrid (CSH) Surface is slightly positively charged.Best. Repels the positively charged amine of DMMA (electrostatic repulsion).
PFP (Pentafluorophenyl) Pi-Pi interactions and H-bonding.Good. Offers alternative selectivity for the phenolic group.
Q4: Could metal chelation be the cause?

The Hidden Factor: DMMA contains a carboxylic acid and a phenolic group close to an amine. This structure can form chelates with iron or stainless steel in your LC system frits. Test: Add 5µM Medronic Acid or EDTA (if not using MS) to the mobile phase. If tailing disappears, your system has metal contamination. Note: For LC-MS, replace steel frits with PEEK rather than using non-volatile chelators.

Optimized Protocol: The "Gold Standard" LC-MS Method

If you are developing a PK method for DMMA, start here. This protocol balances MS sensitivity with peak shape.

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5) Mobile Phase B: Acetonitrile (LC-MS Grade) Column: Charged Surface Hybrid (CSH) C18, 2.1 x 50mm, 1.7µm Flow Rate: 0.4 mL/min Temperature: 45°C (Higher temp reduces secondary interaction kinetics)

Gradient Table:

Time (min) %B Curve Rationale
0.00 5 Initial Trapping the polar zwitterion.
0.50 5 Hold Focus analyte at head of column.
3.00 95 Linear Elution.
4.00 95 Hold Wash lipophilic matrix.

| 4.10 | 5 | Step | Re-equilibration. |

Mechanism Visualization

Understanding the interaction at the molecular level allows for better troubleshooting.

InteractionMechanism cluster_silica Stationary Phase Surface cluster_analyte DMMA Analyte (pH 3.0) Silanol Free Silanol (Si-O-) C18 C18 Ligand Acid Carboxylic Acid (COOH) C18->Acid Hydrophobic Retention Amine Protonated Amine (NH2+) Amine->Silanol Ionic Interaction (CAUSE OF TAILING) Buffer Ammonium Ion (NH4+) (From Buffer) Buffer->Silanol Competes/Blocks

Figure 2: The competitive inhibition mechanism. Ammonium ions (Yellow) must outcompete the DMMA Amine (Blue) for Silanol sites (Red) to stop tailing.

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Soman, A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid... in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • ChemicalBook. (2025). O-Desmethyl Mebeverine Acid Product Properties and Structure. Retrieved from

  • ALWSCI Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from

Sources

correcting for ion suppression in metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Metabolite Quantification Support Hub. Topic: Correcting for Ion Suppression/Enhancement (Matrix Effects). Ticket Status: Open. Assigned Specialist: Senior Application Scientist.

Core Concept: The "Invisible" Error

Ion suppression is the silent killer of data integrity in LC-ESI-MS/MS. Unlike low recovery (where you simply lose signal), ion suppression alters the relationship between signal and concentration, often non-linearly.

The Mechanism: In Electrospray Ionization (ESI), analytes compete for limited charge and surface area on the expanding droplets.[1] If your sample contains high-abundance co-eluting matrix components (e.g., phospholipids, salts, formulation agents), they "steal" the available charge, preventing your analyte from entering the gas phase.

The Consequence:

  • False Negatives: Drastic loss of sensitivity.

  • Quantification Errors: The suppression often varies between patient samples (Relative Matrix Effect), making the calibration curve invalid for specific samples.

Diagnostic Module: How do I know I have it?

Do not assume your method is clean because the baseline looks flat. You must empirically validate the ionization environment.

Protocol A: Post-Column Infusion (PCI)

Objective: Visualize the exact chromatographic time windows where suppression occurs. Principle: A constant stream of analyte is mixed with the LC effluent of a blank matrix injection.[2] Any dip in the baseline indicates suppression; any hump indicates enhancement.

Workflow Diagram:

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Gradient Flow Column Analytical Column Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion (10-20 µL/min) MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Caption: Schematic for Post-Column Infusion. The analyte is infused constantly while blank matrix is injected to map suppression zones.[2]

Step-by-Step Procedure:

  • Prepare Infusion Solution: Dilute your analyte to a concentration that yields a steady signal intensity of ~1.0e6 cps (or a clear, noise-free baseline).

  • Setup Hardware: Connect a T-union between the analytical column outlet and the MS source inlet. Connect a syringe pump to the perpendicular port.

  • Establish Baseline: Start the LC gradient and the syringe infusion. Wait for the Total Ion Chromatogram (TIC) to stabilize at a high plateau.

  • Inject Blank Matrix: Inject an extracted blank biological sample (e.g., plasma processed by your intended method).

  • Analyze: Look for negative peaks (dips) in the plateau.

    • Critical Check: Does your analyte elute during a "dip"? If yes, you have active ion suppression.

Protocol B: Calculating the Matrix Factor (MF)

Objective: Quantify the magnitude of the effect as per FDA/EMA guidelines.

The Matuszewski Method (Standard Approach): You need to prepare two sets of samples at Low and High QC concentrations.

Set IDDescriptionContent
Set A Neat Standard Analyte dissolved in mobile phase (solvent only).
Set B Post-Extraction Spike Blank matrix extracted first, then spiked with analyte.

Calculation:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.7 = 30% signal loss).

  • MF > 1.0: Ion Enhancement.

The "Relative" Matrix Effect (Crucial for Validation): The FDA requires this to be done in 6 different lots of matrix.

  • Calculate the CV (Coefficient of Variation) of the MF across the 6 lots.

  • Pass Criteria: The IS-normalized MF CV should be < 15%. If the suppression is consistent (e.g., always 50%), the method may still be valid if the Internal Standard compensates perfectly.

Mitigation Module: Corrective Actions

If you detect significant suppression (MF < 0.85) or high variability, use this decision logic to fix it.

Mitigation_Logic Start Suppression Detected (MF < 0.85) Check_IS Do you have a Stable Isotope Labeled IS (SIL-IS)? Start->Check_IS Yes_IS Yes Check_IS->Yes_IS No_IS No (Analog only) Check_IS->No_IS Eval_IS Does IS-normalized MF have CV < 15%? Yes_IS->Eval_IS Action_Dilute Strategy 1: Dilute Sample (1:10 or 1:20) No_IS->Action_Dilute Pass Method Valid (IS compensates) Eval_IS->Pass Yes Fail Method Invalid (Suppression too variable) Eval_IS->Fail No Action_Chrom Strategy 2: Modify Gradient (Move analyte away from void/wash) Fail->Action_Chrom Action_Dilute->Action_Chrom If fails Action_Prep Strategy 3: Change Sample Prep (PPT -> SPE/LLE) Action_Chrom->Action_Prep If fails

Caption: Decision tree for mitigating matrix effects. Prioritize IS compensation, then dilution, then chromatography/chemistry changes.

Strategy 1: The "Dilute and Shoot" (Simplest)

Matrix effects are concentration-dependent. Diluting the sample often reduces the matrix interference exponentially while reducing the analyte signal only linearly.

  • Action: Dilute your extract 1:10 or 1:20 with mobile phase.

  • Trade-off: You lose absolute sensitivity (LOD).

Strategy 2: Chromatographic Separation (Most Effective)

Most suppression occurs in two zones:

  • The Void Volume (

    
    ):  Unretained salts and polar compounds elute here.
    
  • The Wash Phase: Phospholipids (PLs) elute during the high-organic wash.

  • Action: Adjust your gradient so your analyte elutes in the "quiet zone" (usually 2–8 minutes in a 10-minute run), well separated from the solvent front and the phospholipid tail.

Strategy 3: Sample Preparation (The Root Cause Fix)

If Protein Precipitation (PPT) is causing issues, you must remove phospholipids.

  • Phospholipid Removal Plates: Specialized filtration plates (e.g., hybrid SPE/PPT) that selectively retain phospholipids.

  • Liquid-Liquid Extraction (LLE): Excellent for removing salts and PLs, but labor-intensive.

  • Solid Phase Extraction (SPE): The cleanest extracts, but requires method development.

Frequently Asked Questions (FAQ)

Q: I cannot afford a Stable Isotope Labeled Internal Standard (SIL-IS). Can I use an analog? A: Proceed with extreme caution. An analog (chemically similar but not identical) may separate chromatographically from your analyte. If the analyte elutes at 2.5 min (suppression zone) and the analog at 2.7 min (clean zone), the IS will not "feel" the suppression. This leads to over-estimation of the analyte concentration. If you must use an analog, you must prove that the Matrix Factor for the Analyte and the IS are identical across multiple lots.

Q: My Matrix Factor is 0.5 (50% suppression), but my CV across 6 lots is 3%. Is this acceptable? A: Yes, generally. If the suppression is consistent (reproducible), and your LLOQ (Lower Limit of Quantification) is still sufficient to see the analyte, the method is validatable. The "Relative Matrix Effect" (variability) is the regulatory deal-breaker, not the absolute suppression (unless you lose all signal).

Q: Should I switch from ESI to APCI? A: If your analyte is thermally stable and moderately non-polar, yes . APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization mechanism and is significantly less susceptible to co-eluting liquid-phase matrix effects than ESI.[3]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Section III.B. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Validation & Comparative

FDA MIST vs. The Tiered Approach: A Bioanalytical Comparison Guide for Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the quantification of metabolites is a critical safety requirement, yet it represents a significant resource burden. The "Gold Standard" regulatory framework—the FDA Safety Testing of Drug Metabolites (MIST) guidance—mandates rigorous characterization of human metabolites that are disproportionately present compared to animal toxicological species.

However, applying full Bioanalytical Method Validation (BMV) to every detected metabolite is scientifically inefficient and economically unviable. This guide objectively compares the strict FDA MIST/BMV compliance model against the industry-standard Tiered Approach (championed by the European Bioanalysis Forum and Crystal City). We provide experimental workflows to bridge these methodologies, ensuring regulatory compliance without paralyzing the development pipeline.

Regulatory Landscape: The "Product" vs. The "Alternative"[1][2]

The Standard: FDA MIST & ICH M3(R2)

The FDA MIST guidance (2020 revision) and ICH M3(R2) focus on safety coverage.[1] They posit that if a metabolite is formed in humans but not in the animal species used for toxicology (or formed at much lower levels in animals), it requires separate safety testing.[2][3][4]

  • The Core Metric: A metabolite is considered "Disproportionate" if its exposure (AUC) is >10% of total drug-related exposure at steady state.

  • The Requirement: If a metabolite exceeds this threshold, a fully validated bioanalytical method is typically expected for pivotal clinical trials to monitor its accumulation.

The Alternative: The Tiered Approach

Developed by industry consortiums (EBF, AAPS), the Tiered Approach argues that bioanalytical rigor should match the development stage. It categorizes methods into three tiers: Screening , Qualified , and Validated .[5]

Comparative Analysis: Rigor vs. Efficiency
FeatureFDA BMV (Full Validation)Tiered Approach (Qualified)Tiered Approach (Screening)
Application Pivotal PK/Safety (Phase III), DDM >10%Early Clinical (Phase I/II), Internal Decision MakingDiscovery, Early Metabolite ID
Reference Standard Certified, high purity, CoA requiredAuthentic standard required, CoA optionalNot required (often uses parent response)
Accuracy/Precision ±15% (20% at LLOQ)±20-25% (Wider acceptance)N/A (Estimated concentrations)
Stability Testing Full (Freeze/thaw, benchtop, long-term)Limited (Benchtop, short-term)None
Matrix Effects Quantitative assessment requiredChecked but not strictly quantifiedIgnored
Cost/Time Factor High / 4-6 weeksMedium / 1-2 weeksLow / 1-3 days

Expert Insight: Do not default to Full Validation for metabolites in Phase I. Use a Qualified Method . If the metabolite proves to be <10% of parent AUC, you may never need to fully validate it, saving months of laboratory time.

Decision Logic & Visualization

Understanding when to trigger a validated method is complex. The following diagrams illustrate the decision-making process (MIST) and the bioanalytical execution strategy.

Diagram 1: The MIST Decision Tree

This logic determines IF a metabolite requires quantification and safety testing.

MIST_Decision_Tree cluster_legend Legend Start Human Metabolite Detected Calc Calculate Exposure: AUC(met) / AUC(total) > 10%? Start->Calc AnimalCheck Is exposure in Tox Species >= Human exposure? Calc->AnimalCheck Yes (>10%) NoAction No further action required Calc->NoAction No (<10%) AnimalCheck->NoAction Yes (Covered) TestTox Test in Nonclinical Tox Species AnimalCheck->TestTox No (Disproportionate) L1 Input L2 Decision Node L3 Safe/Stop L4 Action Required

Caption: FDA MIST compliance logic. A metabolite only triggers safety testing (and validated bioanalysis) if it exceeds 10% of total exposure and is under-represented in animal tox species.

Diagram 2: The Tiered Bioanalytical Workflow

This logic determines HOW to quantify the metabolite based on development phase.

Tiered_Workflow Discovery Discovery / Pre-clinical Screening Tier 1: Screening Method (No Ref Std, Relative Response) Discovery->Screening Met ID Phase1 Phase I (SAD/MAD) Qualified Tier 2: Qualified Method (Ref Std, +/- 25% Accuracy) Phase1->Qualified Quantify for MIST Calc Phase3 Phase III / NDA Validated Tier 3: Validated Method (Full FDA BMV Compliance) Phase3->Validated Pivotal Safety Data Screening->Phase1 Candidate Selection Qualified->Discovery If <10% (Stop Work) Qualified->Phase3 If >10% Exposure

Caption: The Tiered Approach. Bioanalytical rigor increases only as the metabolite's safety relevance is confirmed.

Experimental Protocol: Self-Validating Metabolite Quantification

This protocol outlines a Qualified (Tier 2) LC-MS/MS workflow. It is designed to be self-validating by incorporating specific checks for metabolite instability (e.g., acyl glucuronides), which is the most common source of error.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Reagents & Equipment[7][8]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (High aqueous stability required for polar metabolites).

  • Internal Standard (IS): Stable isotope-labeled analog of the metabolite (preferred) or Parent IS (acceptable for Tier 2).

Step-by-Step Workflow
1. Sample Preparation (Crucial Step)
  • Goal: Minimize matrix effects and prevent ex vivo conversion.

  • Protocol:

    • Thaw plasma samples on wet ice (never water bath) to inhibit enzymatic activity.

    • Add 50 µL plasma to 200 µL acidified Methanol (0.1% Formic Acid). Acidification stabilizes acyl glucuronides and N-oxides.

    • Vortex (1 min) and Centrifuge (4000g, 10 min, 4°C).

    • Transfer supernatant. Dilute 1:1 with water prior to injection to improve peak shape of early-eluting polar metabolites.

2. Chromatographic Separation
  • The Conflict: Metabolites are more polar than parents and often co-elute with matrix salts.

  • The Fix: Use a gradient starting at 2% organic (hold for 1 min) to trap polar metabolites, then ramp.

  • Critical Check: Ensure baseline separation between the Metabolite and Parent.

    • Why? In-source fragmentation of the Parent (in the MS source) can mimic the Metabolite signal, causing false positives.

3. The "In-Source Conversion" Check (Self-Validation)
  • Procedure: Inject a high-concentration standard of the Parent Drug alone. Monitor the Metabolite MRM transition.

  • Acceptance: Signal in the metabolite channel must be <1% of the LLOQ of the metabolite assay.

  • Logic: If the parent converts to metabolite in the ion source, your metabolite quantitation is invalid.

4. The "Back-Conversion" Check
  • Procedure: Inject a high-concentration standard of the Metabolite alone. Monitor the Parent MRM transition.

  • Relevance: Critical for Glucuronides/N-oxides which can degrade back to parent during analysis.

Data Analysis & MIST Calculation

To determine if you need to move from Tier 2 (Qualified) to Tier 3 (Validated), perform the following calculation using data from your Phase I Multiple Ascending Dose (MAD) study.

Formula:



Note: "Total Drug Related Material" is often approximated by summing Parent + Known Metabolites if radiolabeled data is unavailable, though radiolabeled ADME is the gold standard.

Interpretation:

  • Ratio < 10%: The metabolite is minor. Continue using Qualified methods for monitoring.

  • Ratio > 10%: Compare Human AUC to Animal AUC (at NOAEL).

    • If Human > Animal: Full Validation required immediately; Tox coverage needed.

    • If Human < Animal: Full Validation required by Phase III.

References

  • U.S. Food and Drug Administration (FDA). (2020).[4][6] Safety Testing of Drug Metabolites: Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2009).[6][10] Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). [Link]

  • Timmerman, P., et al. (2010). Best practices in a tiered approach to metabolite quantification: views and recommendations of the European Bioanalysis Forum. Bioanalysis. [Link]

  • Fast, D. M., et al. (2009). Workshop on recent issues in bioanalysis (WRIB): 2008 white paper. Bioanalysis. (Discussing the Crystal City recommendations). [Link]

Sources

Pharmacokinetic-Pharmacodynamic Uncoupling: Evaluating Desmethyl Mebeverine Acid as a Surrogate for Therapeutic Efficacy

[1]

Executive Summary: The PK/PD Disconnect

In the development and clinical monitoring of antispasmodics, Mebeverine presents a classic pharmacokinetic/pharmacodynamic (PK/PD) paradox. While Desmethyl Mebeverine Acid (DMMA) and Mebeverine Acid (MA) are the primary circulating analytes, their plasma concentrations do not linearly correlate with the therapeutic relief of Irritable Bowel Syndrome (IBS) symptoms.[1]

This guide serves to correct a common misconception in drug development: that systemic exposure equates to local efficacy for this specific compound.[1] Instead, DMMA levels should be utilized strictly as markers for Bioequivalence (BE) and patient compliance , rather than predictors of pharmacodynamic intensity.[1]

Mechanistic Analysis: Why Systemic Levels Mislead[1]

To understand why DMMA levels fail to predict efficacy, one must analyze the metabolic fate of Mebeverine.[1] Unlike systemic antispasmodics (e.g., Hyoscine), Mebeverine acts directly on the gut smooth muscle before and during absorption.[1]

The Metabolic Cascade

Mebeverine is an ester that undergoes rapid, almost complete first-pass hydrolysis by plasma and liver esterases.[1]

  • Parent Drug: Undetectable in plasma (negligible systemic bioavailability).[1]

  • Primary Metabolite: Mebeverine Acid (MA).[1][2]

  • Secondary Metabolite: Desmethyl Mebeverine Acid (DMMA).[1]

The therapeutic action (blockade of


31
Visualization: Metabolic Pathway & Action

The following diagram illustrates the rapid hydrolysis that uncouples systemic levels from local action.[1]

MebeverineMetabolismMebeverineMebeverine(Parent Drug)GutLumenGut Lumen(Site of Action)Mebeverine->GutLumenLocal Ca2+ Channel BlockadeLiverLiver (First Pass)GutLumen->LiverAbsorptionPlasmaSystemic CirculationMAMebeverine Acid(Primary Metabolite)Liver->MAEsterase HydrolysisVeratricVeratric AcidLiver->VeratricHydrolysis byproductMA->PlasmaTransportDMMADesmethyl MebeverineAcid (DMMA)MA->DMMADemethylationDMMA->PlasmaTransport

Caption: Figure 1. Mebeverine exerts therapeutic effect in the gut lumen/wall before metabolizing into MA and DMMA, causing a hysteresis between effect and plasma concentration.

Comparative Analysis: DMMA vs. Alternatives

When designing clinical trials or bioequivalence studies, selecting the correct analyte is critical.[1] Below is an objective comparison of DMMA against alternative markers and therapeutic classes.

Analyte Utility: DMMA vs. Mebeverine Acid (MA)[1]
FeatureMebeverine Acid (MA)Desmethyl Mebeverine Acid (DMMA)Recommendation
Plasma Abundance High (

ng/mL)
Moderate to LowMA is easier to detect; DMMA requires higher sensitivity.[1]
Half-Life (

)
Short (~1 hour)Longer than MADMMA is a better marker for the terminal elimination phase.[1]
BE Acceptance Primary AnalyteSecondary/SupportiveMeasure both to satisfy rigorous regulatory standards (EMA/FDA).[1]
PD Correlation None (Inactive metabolite)None (Inactive metabolite)Neither predicts symptom relief intensity.[1]
Therapeutic Class Comparison: Local vs. Systemic[1]
Drug ClassRepresentativeMechanismPlasma Level Correlation to EfficacySide Effect Profile
Musculotropic Antispasmodic Mebeverine Local Ca/Na channel blockVery Low. (Levels indicate absorption only).[1]Low (Systemic levels are inactive metabolites).[1]
Anticholinergic Hyoscine (Scopolamine)Systemic Muscarinic blockHigh. Systemic levels drive both efficacy and side effects.[1]High (Dry mouth, vision blur due to systemic exposure).[1]

Experimental Protocols

To validate DMMA levels for bioequivalence (not efficacy), a robust LC-MS/MS workflow is required.[1] The following protocol ensures specificity against the parent drug and MA.

Analytical Workflow: LC-MS/MS Quantification

Objective: Simultaneous quantification of MA and DMMA in human plasma.

Reagents:

  • Internal Standard (IS):

    
    -Desmethyl Mebeverine Acid.[1][2][4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Methodology:

  • Sample Prep (Protein Precipitation):

    • Aliquot

      
       human plasma.[1]
      
    • Add

      
       IS working solution.[1]
      
    • Add

      
       cold Acetonitrile to precipitate proteins.[1]
      
    • Vortex (1 min) and Centrifuge (

      
      , 10 min, 
      
      
      ).[1]
  • Chromatography:

    • Column: C18 Reverse Phase (

      
       mm, 
      
      
      ).[1]
    • Flow Rate:

      
      .[1]
      
    • Gradient: 10% B to 90% B over 3 minutes.

  • Mass Spectrometry (ESI+):

    • Monitor MRM transitions.

    • MA:

      
      
      
      
      [1]
    • DMMA:

      
      
      
      
      [1]
  • Data Validation:

    • Linearity range:

      
       (DMMA).[1][2]
      
    • Acceptance Criteria: Accuracy

      
      , Precision 
      
      
      .
Visualization: Analytical Logic

AnalyticalWorkflowSamplePlasma Sample(Contains MA & DMMA)PrepProtein Precipitation(Acetonitrile + IS)Sample->Prep ExtractionSepUPLC Separation(C18 Column)Prep->Sep Supernatant InjectionDetectMS/MS Detection(MRM Mode)Sep->Detect ElutionDataQuantification(Peak Area Ratio vs IS)Detect->Data Signal Processing

Caption: Figure 2. Workflow for isolating and quantifying DMMA from plasma matrix.

Scientific Conclusion

The correlation of Desmethyl Mebeverine Acid (DMMA) levels with therapeutic effect is non-linear and indirect .

  • For Drug Development: DMMA is a critical analyte for proving Bioequivalence .[1] If the PK profiles of DMMA and MA match the reference product, the local delivery to the gut is assumed to be equivalent.[1]

  • For Clinical Efficacy: High plasma levels of DMMA do not guarantee greater symptom relief, nor do low levels indicate failure, provided the drug was physically ingested.[1]

Final Recommendation: Do not use DMMA plasma concentration as a surrogate endpoint for efficacy in Phase II/III trials. Use it solely for PK characterization and adherence monitoring.

References

  • Stockis, A., et al. (2002).[1][5][6] "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man."[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Electronic Medicines Compendium (EMC). (2023). "SmPC: Mebeverine Hydrochloride 135mg Tablets."[1] Datapharm.[1] Link

  • Souheila, C., et al. (2017).[1] "HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hatlebakk, J.G., et al. (2015).[1] "Pharmacokinetics and clinical efficacy of mebeverine." Alimentary Pharmacology & Therapeutics. Link

Definitive Guide to Establishing Limit of Quantification (LOQ) for Desmethyl Mebeverine Acid (DMMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of mebeverine pharmacokinetics (PK), the parent drug is rarely the target analyte due to rapid in vivo hydrolysis. Instead, Desmethyl Mebeverine Acid (DMMA/DMAC) has emerged as the primary circulating metabolite and the most reliable marker for exposure. Establishing a robust Limit of Quantification (LOQ) for DMMA is critical for accurate PK profiling, particularly in the terminal elimination phase where concentrations drop significantly.

This guide provides a technical roadmap for establishing and validating the LOQ for DMMA in human plasma, contrasting High-Performance Liquid Chromatography (HPLC-UV) with the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Metabolic Context & Analyte Selection

To establish a valid LOQ, one must understand the analyte's origin and stability. Mebeverine undergoes rapid first-pass metabolism via esterases.[1][2]

Metabolic Pathway Visualization

The following diagram illustrates the cascade from Mebeverine to DMMA. Note that DMMA is a downstream metabolite resulting from the oxidation and subsequent demethylation of the alcohol moiety.

MebeverineMetabolism Mebeverine Mebeverine (Parent Drug) VeratricAcid Veratric Acid (Inactive) Mebeverine->VeratricAcid MebAlcohol Mebeverine Alcohol (MAL) Mebeverine->MebAlcohol Hydrolysis (Esterases) MebAcid Mebeverine Acid (MAC) MebAlcohol->MebAcid Oxidation DMMA Desmethyl Mebeverine Acid (DMMA/DMAC) *Primary PK Marker* MebAcid->DMMA Demethylation Glucuronide DMMA-Glucuronide DMMA->Glucuronide Glucuronidation

Figure 1: Metabolic pathway of Mebeverine leading to the target analyte DMMA.

Part 2: Strategic Method Selection

The choice of analytical platform dictates the achievable LOQ. While HPLC-UV is cost-effective, it lacks the sensitivity required for trace-level metabolite quantification in plasma. LC-MS/MS is the mandatory standard for modern regulatory submissions.

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended)HPLC-UV (Alternative)
Target LOQ 1.0 – 5.0 ng/mL 50 – 100 ng/mL
Selectivity High (Mass-to-Charge transitions)Moderate (Retention time only)
Sample Volume Low (50–100 µL)High (500–1000 µL)
Matrix Effect High risk (Ion Suppression)Low risk
Throughput High (Protein Precipitation)Low (LLE/SPE often required)
Primary Use Case Clinical PK, BioequivalenceFormulation QC, High-dose tox

Expert Insight: For DMMA, the carboxylic acid moiety creates polarity issues in Reverse Phase (RP) chromatography. In LC-MS/MS, negative ionization mode (ESI-) is often more sensitive for acids, though positive mode (ESI+) is commonly used if the amine functionality is protonated.

Part 3: Protocol for Establishing LOQ (LC-MS/MS)

This protocol utilizes Protein Precipitation (PPT) for sample preparation due to its speed and high recovery for polar metabolites like DMMA, coupled with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Reagents & Standards
  • Analyte: Desmethyl Mebeverine Acid (Reference Standard >99% purity).

  • Internal Standard (IS): d5-DMMA or d3-Mebeverine Acid . Crucial: Do not use a structural analogue; a stable isotope labeled (SIL) IS is required to compensate for matrix effects at the LOQ.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 300 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape on C18 columns).

Instrumental Conditions
  • Column: C18 or C8 (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Note: Monitor specific transitions (e.g., Parent [M+H]+ -> Daughter ion).

LOQ Determination Workflow

The following logic gate describes the iterative process to validate the LOQ according to FDA/EMA M10 guidelines.

LOQ_Validation Start Start LOQ Estimation Spike Spike Plasma at Estimated LOQ (e.g., 1 ng/mL) Start->Spike Analyze Analyze n=6 Replicates Spike->Analyze SignalCheck Is S/N Ratio ≥ 10:1? Analyze->SignalCheck PrecisionCheck Is CV ≤ 20%? SignalCheck->PrecisionCheck Yes Fail Increase Concentration SignalCheck->Fail No AccuracyCheck Is Accuracy 80-120%? PrecisionCheck->AccuracyCheck Yes PrecisionCheck->Fail No MatrixCheck Check Matrix Effect (6 different lots) AccuracyCheck->MatrixCheck Yes AccuracyCheck->Fail No Success LOQ Validated MatrixCheck->Success Pass MatrixCheck->Fail Fail Fail->Spike Retry

Figure 2: Decision tree for validating the Lower Limit of Quantification (LLOQ).

Part 4: Scientific Integrity & Troubleshooting

The "Self-Validating" System

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must include internal checks:

  • Response Factor Consistency: The peak area ratio (Analyte/IS) must be linear. If the IS response varies significantly (>50%) between the blank and the LOQ sample, ion suppression is occurring.

  • Carryover Check: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard. The response in the blank must be <20% of the LLOQ response .

Addressing Instability

While DMMA is relatively stable, the parent drug (Mebeverine) is unstable in plasma. If your study involves measuring the parent drug simultaneously:

  • Action: Blood collection tubes must contain esterase inhibitors (e.g., Sodium Fluoride) or be processed immediately on ice.

  • Relevance to DMMA: If Mebeverine hydrolyzes ex vivo (in the tube), it artificially increases metabolite levels. However, since DMMA is a secondary metabolite (requiring oxidative hepatic metabolism), ex vivo hydrolysis of parent drug primarily yields Mebeverine Alcohol, not DMMA. Therefore, DMMA samples are generally robust against ex vivo conversion artifacts compared to the alcohol metabolite.

References

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive HPLC-MS/MS-Method of Determination of Mebeverine Metabolites in Human Plasma. Retrieved from

  • ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Retrieved from

  • World Anti-Doping Agency (WADA). (2020).[4] Technical Letter – TL02: Mebeverine Metabolism. Retrieved from

  • National Institutes of Health (NIH). (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Desmethyl Mebeverine Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyl Mebeverine Acid. As a metabolite of the antispasmodic drug Mebeverine, understanding its properties is critical for ensuring laboratory safety.[1][2][3] This document is structured to deliver field-proven insights and scientifically sound protocols, ensuring your team can operate with confidence and safety.

Understanding the Risks: A Proactive Stance on Safety

Desmethyl Mebeverine Acid is a carboxylic acid metabolite of Mebeverine.[1][2] Carboxylic acids, while often weak acids, can still pose corrosive hazards and other risks.[7] As an active pharmaceutical ingredient (API) metabolite, it requires careful handling to minimize exposure and ensure personnel safety.[8][9] The primary routes of potential exposure in a laboratory setting are inhalation, dermal contact, and accidental ingestion.

Key Potential Hazards:

  • Eye Irritation/Damage: Based on the data for Mebeverine HCl, there is a significant risk of serious eye damage upon contact.[5][6]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation or allergic reactions.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: The parent compound is classified as harmful if swallowed, suggesting a similar potential for this metabolite.[5][6]

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach is essential when selecting PPE. The following table outlines the minimum recommended PPE for handling Desmethyl Mebeverine Acid in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (solid form) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLab coatN95 or P100 respirator (if not in a ventilated enclosure)
Handling solutions of the compound Chemical splash gogglesNitrile or latex glovesLab coatNot generally required if handled in a fume hood
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 or P100 respirator
Waste disposal Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required
Step-by-Step Protocols for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning_PPE cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Lab Coat Inspect->LabCoat Proceed if intact Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves caption Fig 1: PPE Donning Sequence

Caption: Workflow for correctly donning personal protective equipment.

Protocol:

  • Inspect PPE: Before starting, visually inspect all PPE for any defects such as tears, cracks, or holes.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if needed): If handling the solid compound outside of a ventilated enclosure, don a fitted N95 or higher-rated respirator. Perform a seal check.

  • Eye and Face Protection: Put on safety goggles. If there is a splash risk, use a face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing_PPE cluster_sequence Doffing Sequence (assumes contamination) cluster_hygiene Final Step Gloves 1. Gloves (outer pair if double-gloved) Goggles 2. Goggles/Face Shield Gloves->Goggles Avoid touching face LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator (if worn) LabCoat->Respirator Remove from behind WashHands Wash Hands Thoroughly Respirator->WashHands caption Fig 2: PPE Doffing Sequence

Caption: Workflow for safely removing personal protective equipment.

Protocol:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer, contaminated surface with bare skin.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Respirator: If worn, remove the respirator from behind the head. Do not touch the front of the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[10]

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. An eye-wash station should be readily accessible.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with Desmethyl Mebeverine Acid should be treated as hazardous chemical waste.

Operational Plan for Disposal:

  • Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items should be placed in a designated, clearly labeled hazardous waste container.

    • This container should be a leak-proof bag or a rigid, sealed container.

  • Chemical Waste:

    • Unused solid Desmethyl Mebeverine Acid and any solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. Carboxylic acids should not be stored with bases.[7]

  • Disposal Vendor:

    • All hazardous waste must be disposed of through a licensed and approved hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Waste Disposal Workflow:

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Contaminated_PPE Contaminated PPE PPE_Container Labeled Hazardous PPE Bag Contaminated_PPE->PPE_Container Segregate Chemical_Waste Surplus Chemical & Solutions Chem_Container Labeled Hazardous Chemical Container Chemical_Waste->Chem_Container Segregate Licensed_Vendor Licensed Waste Vendor PPE_Container->Licensed_Vendor Dispose via Chem_Container->Licensed_Vendor Dispose via caption Fig 3: Waste Disposal Workflow

Caption: Step-by-step process for the safe disposal of contaminated materials.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Desmethyl Mebeverine Acid, fostering a safer and more productive research environment.

References

  • MEBEVERINE HCl Safety Data Sheet. (2021, July 23). Caelo. Retrieved February 6, 2026, from [Link]

  • Mebeverine hydrochloride Safety Data Sheet. (2024, November 7). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 6, 2026, from [Link]

  • WADA Technical Letter – TL02 MEBEVERINE METABOLISM. (2020, December 21). World Anti-Doping Agency. Retrieved February 6, 2026, from [Link]

  • Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). (n.d.). electronic medicines compendium (emc). Retrieved February 6, 2026, from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 6, 2026, from [Link]

  • Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard (mebeverine hydrochloride). (2019, November 14). Geneesmiddeleninformatiebank. Retrieved February 6, 2026, from [Link]

  • O-Desmethyl Mebeverine Acid. (n.d.). Bertin Bioreagent. Retrieved February 6, 2026, from [Link]

  • Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2006). European Medicines Agency (EMA). Retrieved February 6, 2026, from [Link]

  • O-Desmethyl Mebeverine Acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • The Complete Guide to Active Pharmaceutical Ingredients (APIs). (2024, November 17). PharmExcel Consulting. Retrieved February 6, 2026, from [Link]

  • Biological Waste Disposal. (n.d.). Environment, Health & Safety – UW–Madison. Retrieved February 6, 2026, from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved February 6, 2026, from [Link]

  • Guidelines Active Pharmaceutical Ingredients. (n.d.). GMP Navigator. Retrieved February 6, 2026, from [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. (n.d.). McGill University. Retrieved February 6, 2026, from [Link]

  • Active Pharmaceutical Ingredient (API) Process Development. (n.d.). Esco Aster. Retrieved February 6, 2026, from [Link]

  • Process Validation: General Principles and Practices. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.